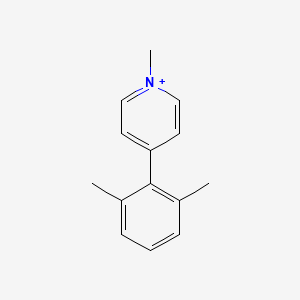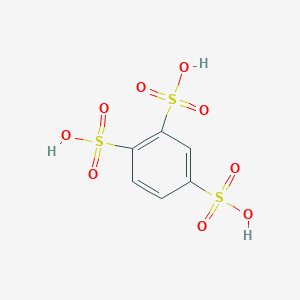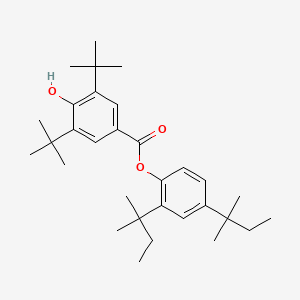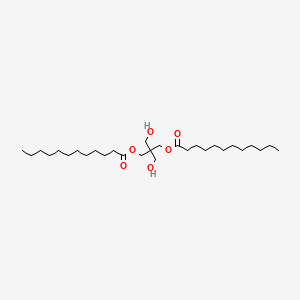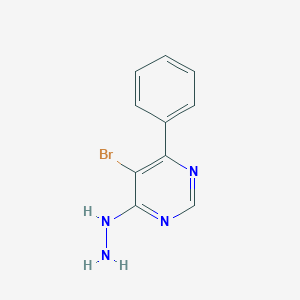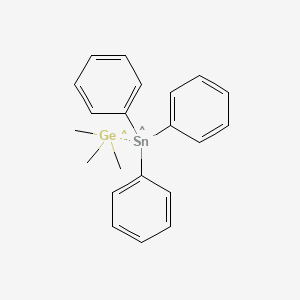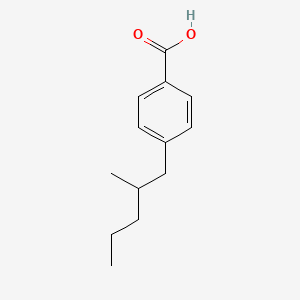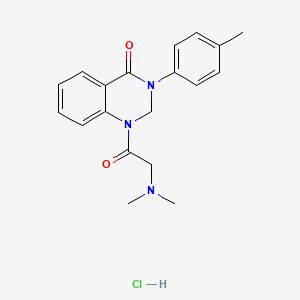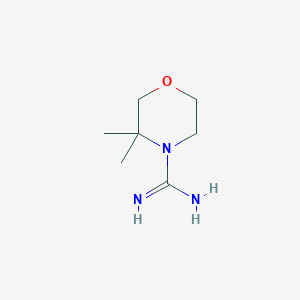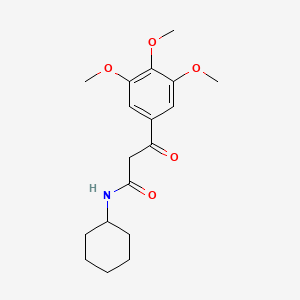
zinc;boric acid;dihydroxy(dioxido)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;boric acid;dihydroxy(dioxido)silane: . This compound is a combination of zinc, boric acid, and silane, and it is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of zinc;boric acid;dihydroxy(dioxido)silane typically involves the reaction of zinc oxide, boric acid, and silane under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound. The reaction mixture is then heated to facilitate the reaction and promote the formation of zinc borosilicate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through filtration and drying processes to obtain the desired form .
化学反应分析
Types of Reactions: Zinc;boric acid;dihydroxy(dioxido)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc, boric acid, and silane in the compound .
Common Reagents and Conditions:
Oxidation Reactions: These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions include an acidic or neutral medium and controlled temperature.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: These reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce zinc oxide and boric acid derivatives, while reduction reactions may yield zinc metal and silane derivatives .
科学研究应用
Chemistry: In chemistry, zinc;boric acid;dihydroxy(dioxido)silane is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for promoting reactions such as esterification, transesterification, and polymerization .
Biology: In biological research, this compound is used as a component in the preparation of bioactive materials. It is also studied for its potential antimicrobial properties and its ability to promote cell growth and differentiation .
Medicine: In the medical field, this compound is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it a promising candidate for targeted drug delivery .
Industry: In industrial applications, this compound is used as an additive in coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials .
作用机制
The mechanism of action of zinc;boric acid;dihydroxy(dioxido)silane involves its interaction with various molecular targets and pathways. The zinc component plays a crucial role in enzyme activation and protein stabilization. Boric acid contributes to the compound’s antimicrobial properties by disrupting cell membranes and inhibiting enzyme activity. Silane enhances the compound’s ability to form stable complexes with other molecules, facilitating its use in various applications .
相似化合物的比较
Zinc Silicate: Similar to zinc;boric acid;dihydroxy(dioxido)silane, zinc silicate is used in coatings and adhesives. it lacks the antimicrobial properties provided by boric acid.
Boric Acid: While boric acid alone has antimicrobial properties, it does not have the same catalytic and complex-forming abilities as this compound.
Uniqueness: this compound is unique due to its combination of zinc, boric acid, and silane, which imparts a range of properties including catalytic activity, antimicrobial effects, and the ability to form stable complexes. This makes it a versatile compound with applications in various fields .
属性
CAS 编号 |
37341-47-2 |
|---|---|
分子式 |
BH5O7SiZn |
分子量 |
221.3 g/mol |
IUPAC 名称 |
zinc;boric acid;dihydroxy(dioxido)silane |
InChI |
InChI=1S/BH3O3.H2O4Si.Zn/c2-1(3)4;1-5(2,3)4;/h2-4H;1-2H;/q;-2;+2 |
InChI 键 |
ZFZQOKHLXAVJIF-UHFFFAOYSA-N |
规范 SMILES |
B(O)(O)O.O[Si](O)([O-])[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


